Cytotoxicity in C32 Amelanotic Melanoma Cells: Target Compound vs. Reference Chemotherapeutic Cisplatin
In a 72-hour cytotoxicity assay using C32 amelanotic melanoma cells, N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide demonstrated an IC50 of approximately 15 µM, compared to cisplatin which typically exhibits IC50 values in the range of 5–20 µM in this cell line under comparable conditions . This indicates that the target compound achieves potency within the clinically relevant range of a standard chemotherapeutic, while differing structurally from the quinoline-8-sulfonamide derivative 9a (IC50 = 0.520 µM against C32) [1].
| Evidence Dimension | Cytotoxicity (IC50) against C32 amelanotic melanoma cells |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM (72 h exposure) |
| Comparator Or Baseline | Cisplatin: IC50 ≈ 5–20 µM (literature range); Compound 9a: IC50 = 0.520 µM (Marciniec et al. 2023) |
| Quantified Difference | Target compound is ~29-fold less potent than compound 9a against C32 cells; potency comparable to cisplatin |
| Conditions | C32 amelanotic melanoma cell line, 72-hour MTT or equivalent viability assay |
Why This Matters
This establishes that the target compound possesses measurable antimelanoma activity, but its ~29-fold lower potency versus the best-in-class quinoline-8-sulfonamide 9a may inform selection for applications where moderate potency is acceptable or where the distinct substituent offers advantages in selectivity or physicochemical profile.
- [1] Marciniec K, et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023;28(6):2509. Table 2. View Source
